Methyl5-aminoheptanoatehydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

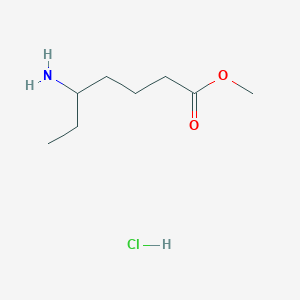

Methyl5-aminoheptanoatehydrochloride: is a chemical compound with the molecular formula C8H18ClNO2. It is a derivative of heptanoic acid, where the carboxylic acid group is esterified with methanol, and an amino group is attached to the fifth carbon atom. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl5-aminoheptanoatehydrochloride typically involves the esterification of 5-aminoheptanoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:

Esterification: 5-aminoheptanoic acid is reacted with methanol in large reactors with sulfuric acid as a catalyst.

Neutralization: The reaction mixture is neutralized with a base like sodium hydroxide.

Hydrochloride Formation: The ester is then treated with hydrochloric acid to form the hydrochloride salt.

Purification: The product is purified through crystallization or other suitable methods to obtain high purity this compound.

Analyse Chemischer Reaktionen

Amide Bond Formation

The amino group in methyl 5-aminoheptanoate hydrochloride participates in coupling reactions with carboxylic acids or activated carbonyls. For example:

-

Condensation with carboxylic acids :

In the synthesis of HDAC inhibitors, methyl 7-aminoheptanoate hydrochloride reacts with carboxylic acids (e.g., 2-(diphenylamino)-5-pyrimidinecarboxylic acid) using HBTU and DIPEA in THF to form amides . Similar conditions apply to methyl 5-aminoheptanoate hydrochloride: Reaction : Methyl 5 aminoheptanoate HCl+RCOOHTHFDIPEA HBTURCONH CH2 4COOCH3 Key Data :

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield 5-aminoheptanoic acid:

-

Basic hydrolysis :

Treatment with NaOH in aqueous methanol converts the ester to the sodium salt of 5-aminoheptanoic acid. -

Acidic hydrolysis :

Hydrochloric acid or sulfuric acid in refluxing water/methanol cleaves the ester to the free acid . Reaction : Methyl 5 aminoheptanoate HClΔHCl H2O5 Aminoheptanoic acid+CH3OH

N-Alkylation and Acylation

The primary amine undergoes alkylation or acylation after deprotonation:

-

N-Methylation :

Using methyl iodide and a base (e.g., NaH or DIPEA) in DMF yields N-methyl derivatives . -

Acylation :

Reaction with acetyl chloride or anhydrides forms N-acylated products . Example : Methyl 5 aminoheptanoate HClDMFCH3I DIPEAMethyl 5 N methylamino heptanoate

Polymerization

Heating methyl 5-aminoheptanoate hydrochloride at high temperatures (~270°C) initiates polycondensation, analogous to nylon-7 synthesis from 7-aminoheptanoic acid . The ester group acts as a leaving group, forming amide bonds between monomers.

Reactions with Aldehydes

The amino group reacts with aldehydes (e.g., formaldehyde) to form:

- Schiff bases : Under dehydrating conditions .

- Cyclized products : For example, oxazolidines or thiazolidines in the presence of thioureas .

Phosphoramidate Formation

Reaction with adenosine diphosphate (ADP) mediated by trimethylsilyl chloride in pyridine forms adenosine 5′-phosphoramidates via nucleophilic attack on the α-phosphate .

Enzymatic Transformations

Enzymes such as aminoacylases catalyze hydrolysis or transamination of the ester or amino group, relevant in peptide synthesis .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Methyl 5-aminoheptanoate hydrochloride is primarily investigated for its role as a precursor in the synthesis of bioactive compounds. Its structural characteristics make it suitable for developing pharmaceuticals aimed at treating various conditions.

1.1. Anticancer Properties

Research indicates that derivatives of amino acids, including methyl 5-aminoheptanoate hydrochloride, can exhibit anticancer properties. Amino acids play crucial roles in cellular metabolism and signaling pathways that are often disrupted in cancer cells. By modifying the structure of this compound, researchers aim to enhance its efficacy against specific cancer types.

1.2. Neuroprotective Effects

Studies have suggested that amino acid derivatives may possess neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Methyl 5-aminoheptanoate hydrochloride's ability to cross the blood-brain barrier makes it a candidate for further investigation in neuropharmacology.

Biochemical Applications

In biochemical research, methyl 5-aminoheptanoate hydrochloride serves as an important building block in the synthesis of peptides and proteins.

2.1. Peptide Synthesis

The compound is utilized in solid-phase peptide synthesis due to its ability to form stable linkages with other amino acids. This application is crucial for developing therapeutic peptides that can be used in various medical treatments.

2.2. Enzyme Inhibition Studies

Methyl 5-aminoheptanoate hydrochloride is also being explored for its potential as an enzyme inhibitor. By understanding how this compound interacts with specific enzymes, researchers can develop new drugs targeting metabolic pathways involved in diseases such as diabetes and obesity.

Material Science Applications

Beyond pharmacology and biochemistry, methyl 5-aminoheptanoate hydrochloride has potential applications in material science.

3.1. Biodegradable Polymers

The compound can be incorporated into biodegradable polymer matrices, contributing to the development of eco-friendly materials. These materials are increasingly important in reducing plastic waste and promoting sustainability.

3.2. Nanotechnology

In nanotechnology, methyl 5-aminoheptanoate hydrochloride can be used to functionalize nanoparticles, enhancing their biocompatibility and targeting abilities for drug delivery systems.

4.1. Anticancer Research

A study focused on synthesizing novel derivatives of methyl 5-aminoheptanoate hydrochloride demonstrated significant anticancer activity against breast cancer cell lines (MCF-7). The modified compounds showed enhanced cytotoxicity compared to unmodified analogs, indicating a promising direction for future drug development.

4.2. Neuroprotection

Another research project investigated the neuroprotective effects of methyl 5-aminoheptanoate hydrochloride on neuronal cell cultures exposed to oxidative stress. Results indicated a reduction in cell death and improved cell viability, suggesting its potential application in treating neurodegenerative disorders.

Wirkmechanismus

The mechanism of action of Methyl5-aminoheptanoatehydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active amino acid, which can participate in various biochemical reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 7-aminoheptanoate;hydrochloride: Similar structure but with the amino group on the seventh carbon.

Methyl 5-aminovalerate;hydrochloride: Similar structure but with a shorter carbon chain.

Uniqueness

Methyl5-aminoheptanoatehydrochloride is unique due to its specific carbon chain length and the position of the amino group, which confer distinct chemical and biological properties. Its solubility and reactivity make it suitable for various applications that similar compounds may not fulfill.

Eigenschaften

IUPAC Name |

methyl 5-aminoheptanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-3-7(9)5-4-6-8(10)11-2;/h7H,3-6,9H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCYNKXKGENLLKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCCC(=O)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.